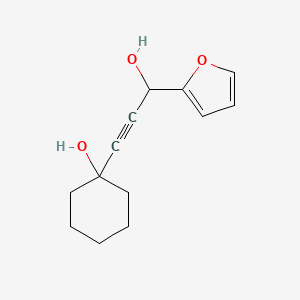

1-(3-(Furan-2-yl)-3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(furan-2-yl)-3-hydroxyprop-1-ynyl]cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-11(12-5-4-10-16-12)6-9-13(15)7-2-1-3-8-13/h4-5,10-11,14-15H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPXAXGYNOEKEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#CC(C2=CC=CO2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Furan-2-yl)-3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol typically involves the alkynylation of aldehydes. This process can be mediated by zinc and allyl bromide, which facilitates the addition of terminal alkynes to aldehydes . The reaction is carried out at room temperature, yielding propargylic alcohols in high efficiency. The use of organometallic reagents such as diethylzinc or dimethylzinc is common to abstract the active hydrogen of terminal alkynes, forming metal acetylides that undergo nucleophilic addition to aldehydes .

Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. The use of inexpensive materials and mild reaction conditions makes the process economically viable. Catalysts like ZnO or copper-silver nanoparticles can be employed to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Furan-2-yl)-3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The alkyne group can be reduced to alkenes or alkanes.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Electrophiles like halogens or nitro groups under acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Therapeutic Applications

Anticancer Activity :

Research indicates that compounds with furan derivatives exhibit anticancer properties. For instance, studies have shown that furan-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties :

Furan derivatives are known for their antimicrobial activity. The presence of the hydroxyl and propargylic groups in 1-(3-(Furan-2-yl)-3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol enhances its potential as an antimicrobial agent against various pathogens.

Neuroprotective Effects :

Recent studies suggest that furan derivatives may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could make it a candidate for further investigation in neuropharmacology.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Cross-coupling reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form complex organic molecules.

- Synthesis of bioactive compounds : The compound can be modified to create derivatives with enhanced biological activities.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of furan derivatives, including this compound. The results indicated that the compound inhibited tumor growth in vitro and in vivo models by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

In an investigation published in Antimicrobial Agents and Chemotherapy, researchers tested various furan derivatives against bacterial strains. The study found that this compound exhibited significant antimicrobial activity, particularly against resistant strains of Staphylococcus aureus .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(3-(Furan-2-yl)-3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The furan ring and hydroxyl group play crucial roles in these interactions, facilitating binding to target molecules and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Cyclohexanol Derivatives

Compound A : 1-(2-Hydroxypropan-2-yl)-4-methylcyclohex-3-en-1-ol (CAS: 54649-49-9)

- Structure: A cyclohexenol derivative with a methyl group and a geminal diol substituent.

- Key Differences : Lacks the furan-propargyl chain, reducing aromaticity and introducing an alkene for conformational rigidity .

Compound B : 3-Ethenyl-3-methyl-2-(prop-1-en-2-yl)-6-(propan-2-yl)cyclohexan-1-ol (FDB014569)

- Structure: Features multiple alkenyl and isopropyl substituents on the cyclohexanol ring.

- Key Differences : Bulkier hydrophobic substituents compared to the furan-propargyl group, likely altering solubility and steric interactions .

Compound C : (1R,3S)-3-Phenylcyclohexan-1-ol

- Structure: Cyclohexanol with a phenyl substituent at the 3-position.

- Key Differences : Replaces the furan-propargyl chain with a phenyl group, enhancing lipophilicity but eliminating propargyl reactivity .

Functional Group Analogues

Compound D : 3-Sulfanylalkan-1-ols (e.g., 3-Methyl-3-sulfanylhexan-1-ol)

- Structure : Linear alcohols with sulfanyl (thiol-ether) groups.

- Key Differences : Sulfanyl groups introduce distinct redox and nucleophilic properties, unlike the hydroxypropargyl-furan system in the target compound .

Compound E: 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol

- Structure : Combines a chlorophenyl group with a bicyclic amine.

- Key Differences : The bicyclic amine and chlorophenyl substituent confer rigidity and halogen-based electronic effects, diverging from the furan-propargyl motif .

Comparative Properties Table

Stability and Reactivity

- Hydrolytic Stability : The furan-propargyl chain in the target compound may be susceptible to oxidation or hydrolysis under acidic conditions, whereas sulfanyl analogues (e.g., Compound D) exhibit greater redox sensitivity .

- Thermal Stability: Cyclohexanol derivatives with bulky substituents (e.g., Compound B) show enhanced thermal stability due to steric protection of the hydroxyl group .

Biological Activity

1-(3-(Furan-2-yl)-3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the furan ring and the cyclohexanol moiety, suggest diverse pharmacological properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18O3, with a molecular weight of approximately 246.30 g/mol. The compound features a cyclohexanol core attached to a furan-containing side chain, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing furan and hydroxyl groups exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activities associated with this compound are summarized below.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of furan derivatives. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Antimicrobial Activity of Furan Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-(3-(Furan-2-yl)-3-hydroxyprop... | 8 | Staphylococcus aureus |

| 2-Furylacetic acid | 16 | Streptococcus pneumoniae |

| Furan-containing phenolic compounds | 4 | Escherichia coli |

Anticancer Activity

The anticancer potential of furan derivatives has been extensively studied. Compounds with similar structures have been noted for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

A study investigating the effects of furan derivatives on cancer cell lines demonstrated that compounds with hydroxyl substituents significantly inhibited the growth of breast cancer cells (MCF7) and colon cancer cells (HT29). The IC50 values for these compounds ranged from 10 to 25 µM.

The biological activity of 1-(3-(Furan-2-yl)-3-hydroxyprop-1-yn-1-y)cyclohexan-1-ol can be attributed to its ability to interact with various biological targets:

Antimicrobial Mechanism

The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Anticancer Mechanism

The anticancer effects are likely mediated through the induction of oxidative stress in cancer cells, leading to apoptosis. Additionally, the compound may inhibit specific kinases involved in cell signaling pathways that promote tumor growth.

Q & A

Q. What are the optimal synthetic routes for 1-(3-(Furan-2-yl)-3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of structurally similar furan-containing compounds often employs alkyne coupling reactions or Claisen-Schmidt condensation (as seen in ). For this compound, a plausible route involves coupling a furan-2-yl propargyl alcohol derivative with a cyclohexanone intermediate. Key parameters include:

- Catalysts : Palladium or copper catalysts for alkyne activation (common in cross-coupling reactions).

- Solvents : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Temperature : Moderate heating (60–80°C) to balance reaction rate and side-product formation.

Reaction progress can be monitored via thin-layer chromatography (TLC) and NMR spectroscopy (). Yield optimization may require iterative adjustments to solvent ratios and catalyst loading .

Q. How can the stereochemistry of the hydroxyl and alkyne groups be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry (e.g., used this for a furan-derived enone). If crystals are unavailable, NOESY NMR can identify spatial proximity of protons. Additionally, density functional theory (DFT) calculations can predict stable conformers and compare them with experimental NMR shifts .

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) with UV detection to quantify impurities.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to verify functional groups (e.g., hydroxyl stretches at ~3200–3500 cm⁻¹ and alkyne C≡C at ~2100 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the furan ring influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer : The electron-rich furan ring (due to oxygen’s lone pairs) can activate the alkyne for nucleophilic attacks. Computational studies (e.g., frontier molecular orbital analysis ) can map electron density distribution. Experimentally, kinetic studies under varying pH conditions may reveal rate dependencies on furan’s electronic effects. highlights similar analyses for hydrogen-bonding interactions in furan-amine derivatives .

Q. What strategies mitigate competing side reactions (e.g., alkyne dimerization) during synthesis?

- Methodological Answer :

- Protecting groups : Temporarily block the hydroxyl group (e.g., with TMS or acetyl) to prevent undesired hydrogen bonding or oxidation.

- Low-temperature reactions : Slow down dimerization kinetics.

- Catalyst tuning : Use bulky ligands (e.g., triphenylphosphine) to sterically hinder alkyne-alyne interactions. emphasizes reaction condition optimization for analogous propargyl systems .

Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., solubility, logP)?

- Methodological Answer : Molecular dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) models can estimate:

- logP : Use software like Schrödinger’s QikProp to predict octanol-water partitioning.

- Solubility : COSMO-RS theory for solvent interaction analysis.

Experimental validation via shake-flask method for logP and UV-Vis spectroscopy for solubility ( references PubChem data for related compounds) .

Q. What are the challenges in characterizing the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/basic buffers).

- LC-MS/MS to identify degradation products.

- Circular dichroism (CD) for monitoring conformational changes in chiral centers. ’s safety data for similar dihydroxy compounds underscores the need for stability profiling .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for similar furan-alkyne compounds?

- Methodological Answer :

- Meta-analysis : Compare reaction conditions (e.g., catalyst type, solvent purity) across studies. For example, shows trifluoromethylation yields vary with fluoride sources (TBAF vs. KF).

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. catalyst loading).

- Reproducibility checks : Replicate high-yield protocols with controlled reagent batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.